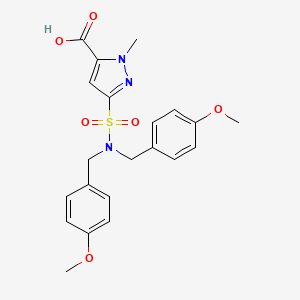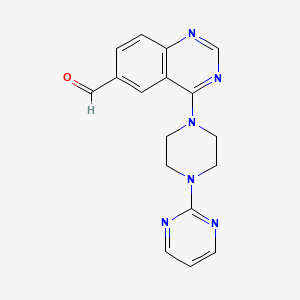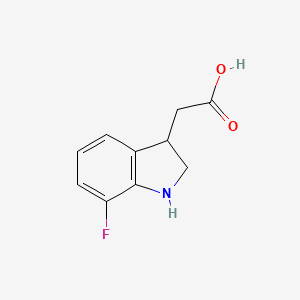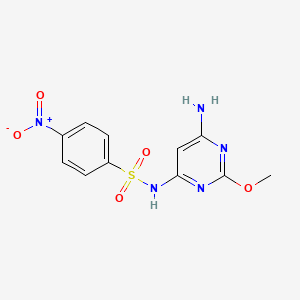![molecular formula C18H25NO4 B12933911 Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the carbamate family, which are esters of carbamic acid. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl moiety adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate typically involves multiple steps. One common route includes the formation of the spirocyclic intermediate, followed by the introduction of the benzyl and carbamate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (2,2-diethoxyethyl)(1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
- {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
Uniqueness
What sets Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate apart from similar compounds is its specific combination of functional groups and its spirocyclic structure. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
benzyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate |
InChI |
InChI=1S/C18H25NO4/c20-17(21-14-16-4-2-1-3-5-16)19-11-8-15-6-9-18(10-7-15)22-12-13-23-18/h1-5,15H,6-14H2,(H,19,20) |
Clé InChI |
SXBROWOLEFTDBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CCNC(=O)OCC3=CC=CC=C3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)








![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)

